molecular formula C15H20O2 B2801076 6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 1797966-37-0

6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B2801076
CAS No.: 1797966-37-0
M. Wt: 232.323
InChI Key: LKFPOUZMBTWTJQ-UHFFFAOYSA-N
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Description

6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by a naphthalene ring system that is partially hydrogenated, with a tert-butyl group at the 6th position and a methoxy group at the 7th position. It is a white crystalline solid that is soluble in organic solvents such as ethanol, ether, and benzene.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Hydrogenation: The naphthalene ring is partially hydrogenated to form the tetrahydronaphthalene core.

    Substitution: The tert-butyl and methoxy groups are introduced through substitution reactions. Common reagents for these steps include tert-butyl chloride and methanol, respectively, in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can further hydrogenate the naphthalene ring or reduce the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like tert-butyl chloride for alkylation and methanol for methoxylation are used in the presence of catalysts like aluminum chloride (AlCl3).

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols or fully hydrogenated naphthalenes.

    Substitution: Produces various substituted naphthalenes depending on the reagents used.

Scientific Research Applications

6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Tert-butyl-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the methoxy group at the 7th position.

    7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one: Lacks the tert-butyl group at the 6th position.

    6-Tert-butyl-7-methoxy-naphthalene: Fully aromatic naphthalene ring without hydrogenation.

Uniqueness

6-Tert-butyl-7-methoxy-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the combination of its partially hydrogenated naphthalene ring and the presence of both tert-butyl and methoxy substituents. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

6-tert-butyl-7-methoxy-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-15(2,3)12-8-10-6-5-7-13(16)11(10)9-14(12)17-4/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFPOUZMBTWTJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=C2C(=C1)CCCC2=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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